molecular formula C16H11N3O4S B5669072 3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide

3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5669072
M. Wt: 341.3 g/mol
InChI Key: PNINDNZXKVWXKY-UHFFFAOYSA-N
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Description

3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 4-nitrophenoxy group and a 1,3-thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of 4-nitrophenoxybenzoyl chloride: This is achieved by reacting 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine.

    Coupling with 1,3-thiazole-2-amine: The 4-nitrophenoxybenzoyl chloride is then reacted with 1,3-thiazole-2-amine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 3-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    3-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)benzamide: A derivative with a chloro group instead of a nitro group.

Uniqueness

3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both a nitrophenoxy group and a thiazole ring, which can impart distinct electronic and steric properties. These features make it a versatile scaffold for designing new compounds with diverse biological activities and material properties.

Properties

IUPAC Name

3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-15(18-16-17-8-9-24-16)11-2-1-3-14(10-11)23-13-6-4-12(5-7-13)19(21)22/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNINDNZXKVWXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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